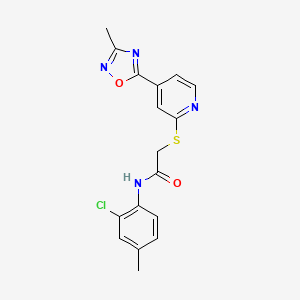
5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of thio-triazole derivatives. It is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has been the subject of extensive scientific research due to its potential applications in medicine and other fields.
Mécanisme D'action
The mechanism of action of 5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in the conversion of carbon dioxide and water to bicarbonate ions and protons. By inhibiting this enzyme, this compound can reduce the production of bicarbonate ions, which can be beneficial in the treatment of conditions such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit carbonic anhydrase. It has also been shown to have potential applications in the treatment of altitude sickness, as it can reduce the production of bicarbonate ions in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments include its potency as a carbonic anhydrase inhibitor and its potential applications in medicine. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol. These include further investigations into its anti-inflammatory and anti-cancer properties, as well as its potential applications in the treatment of other diseases. Additionally, research could focus on optimizing the synthesis of this compound to improve yields and purity, as well as reducing potential side effects. Overall, this compound holds great promise for future scientific research and potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of 5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-chlorobenzaldehyde with 2,5-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thiourea in the presence of a base to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in medicine. It has been found to be a potent inhibitor of carbonic anhydrase, which makes it useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. This compound has also been investigated for its anti-inflammatory and anti-cancer properties, as well as its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-10-7-8-11(2)14(9-10)20-15(18-19-16(20)21)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYAZIWWPZWXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)

![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)
![methyl 2-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2952101.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2952102.png)

![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2952106.png)
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2952108.png)



![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2952115.png)

